(5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC15679622
Molecular Formula: C17H13ClN2O3S
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O3S |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | (5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H13ClN2O3S/c1-23-13-8-10(7-12(18)15(13)21)9-14-16(22)20-17(24-14)19-11-5-3-2-4-6-11/h2-9,21H,1H3,(H,19,20,22)/b14-9+ |
| Standard InChI Key | KYHLHALXRRGNDS-NTEUORMPSA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)Cl)O |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)Cl)O |
Introduction
(5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, a chlorinated hydroxybenzylidene moiety, and a phenylamino group, contributing to its unique chemical properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves advanced techniques such as continuous flow reactors to enhance efficiency and yield. Purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Biological Activities and Potential Applications
Thiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one suggests potential interactions with biological targets such as enzymes or receptors, which could be explored for therapeutic applications.
Research Findings and Future Directions
Research into the biological activities of this compound is ongoing, with a focus on understanding its interactions with biological targets. Modifications to the structure could enhance its pharmacological properties, making it a promising candidate for further study in medicinal chemistry.
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